molecular formula C19H21N5O2 B5640036 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine

Cat. No. B5640036
M. Wt: 351.4 g/mol
InChI Key: QTHGDOXCGLYXOB-UHFFFAOYSA-N
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Description

The chemical compound "4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine" is part of a broader class of compounds with significant research interest due to their diverse biological activities. These compounds typically feature 1,2,4-oxadiazole and pyrazole components, which contribute to their properties and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to "4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine" involves multi-step chemical processes, including the conversion of organic acids to esters, hydrazides, and subsequently to 1,2,4-oxadiazole derivatives. A key step often involves the reaction of 1,2,4-oxadiazole derivatives with piperidine-based compounds in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds. Spectral techniques, such as NMR and IR, are crucial for elucidating the structures of synthesized compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of these compounds are analyzed using techniques like X-ray crystallography and molecular orbital methods. Conformational analysis helps in understanding the energetic stability of various forms and their binding affinities to receptors or enzymes. For instance, studies have detailed the conformational preferences of related compounds and their interactions with biological targets, highlighting the importance of specific structural features for activity (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions of these compounds can vary, involving nucleophilic aromatic substitution, hydrogenation, and iodination processes for the synthesis of key intermediates. Optimizations of these reactions are crucial for successful scale-up and production of the target molecules (Fussell et al., 2012).

properties

IUPAC Name

[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-21-18(23-26-13)12-14-7-10-24(11-8-14)19(25)16-4-2-15(3-5-16)17-6-9-20-22-17/h2-6,9,14H,7-8,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHGDOXCGLYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-1-[4-(1H-pyrazol-3-YL)benzoyl]piperidine

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